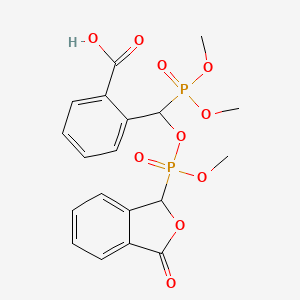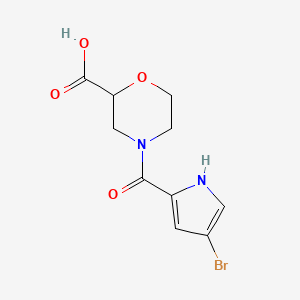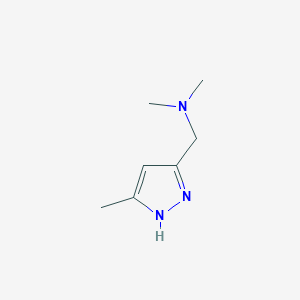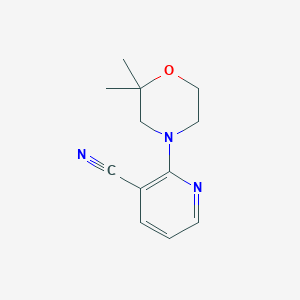![molecular formula C19H18ClN3O B14915886 (3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique structure, which includes a chloro group, a dimethylamino group, and a phenyl group, contributing to its distinct chemical and pharmacological properties.
准备方法
The synthesis of 7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.
Reaction Conditions: The precursor undergoes chlorination to introduce the chloro group at the 7th position. This is often achieved using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylamino Group Introduction: The dimethylamino group is introduced through a reaction with dimethylamine under controlled conditions.
Final Steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzodiazepine ring and formation of various by-products.
科学研究应用
7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of benzodiazepine chemistry, helping researchers understand the reactivity and properties of this class of compounds.
Biology: In biological research, it is used to study the effects of benzodiazepines on various biological systems, including their interactions with neurotransmitter receptors.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological conditions.
Industry: In the pharmaceutical industry, it serves as a precursor or intermediate in the synthesis of other benzodiazepine derivatives with potential therapeutic applications.
作用机制
The mechanism of action of 7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific binding sites on the GABA receptor complex, leading to increased chloride ion influx and hyperpolarization of neurons, thereby reducing neuronal excitability.
相似化合物的比较
Compared to other benzodiazepines, 7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has unique structural features that contribute to its distinct pharmacological profile. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Used primarily for its anxiolytic and sedative effects.
Clonazepam: Noted for its anticonvulsant properties.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Each of these compounds has variations in their chemical structure that influence their binding affinity, potency, and duration of action, making 7-Chloro-3-[(dimethylamino)methylene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one a unique addition to the benzodiazepine family.
属性
分子式 |
C19H18ClN3O |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
(3E)-7-chloro-3-(dimethylaminomethylidene)-1-methyl-5-phenyl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H18ClN3O/c1-22(2)12-16-19(24)23(3)17-10-9-14(20)11-15(17)18(21-16)13-7-5-4-6-8-13/h4-12H,1-3H3/b16-12+ |
InChI 键 |
DOIVOPCCTULFST-FOWTUZBSSA-N |
手性 SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N/C(=C/N(C)C)/C1=O)C3=CC=CC=C3 |
规范 SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(=CN(C)C)C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



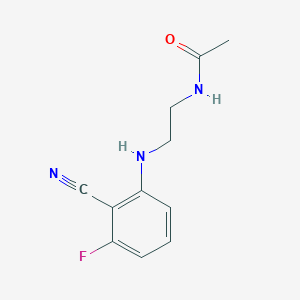
![ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate](/img/structure/B14915822.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B14915826.png)
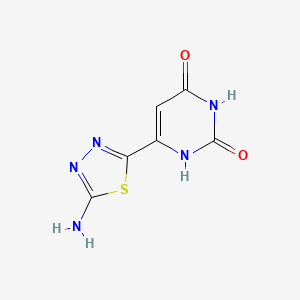
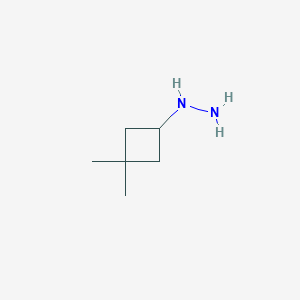
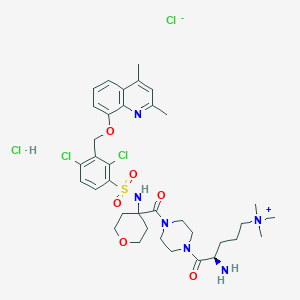
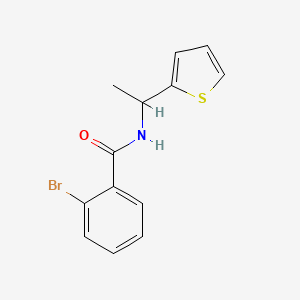
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)

